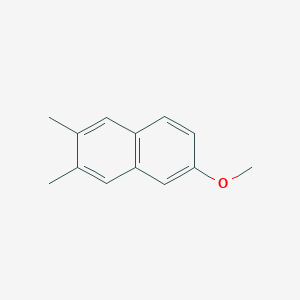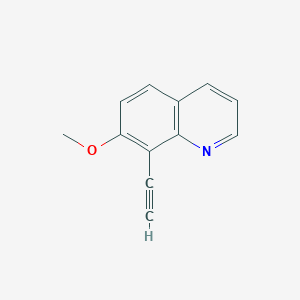![molecular formula C11H10N2O B11907532 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one CAS No. 25113-57-9](/img/structure/B11907532.png)
2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused imidazole and isoquinoline rings, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of isoquinoline derivatives with imidazole precursors. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazoquinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted imidazoquinolines, dihydro derivatives, and various functionalized heterocycles. These products are often characterized by their enhanced biological activities and potential therapeutic applications .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in cellular signaling pathways. These interactions result in the modulation of gene expression, cell proliferation, and apoptosis, making the compound a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
2,3-Dihydroimidazo[1,2-a]pyridine: Exhibits unique fluorinated derivatives with potential biological activities.
2,3-Dihydroimidazo[2,1-b]thiazole: Functions as a dual kinase inhibitor targeting insulin-like growth factor 1 receptor and epidermal growth factor receptor.
Uniqueness
2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These characteristics contribute to its specific biological activities and make it a valuable scaffold for drug design and development .
特性
CAS番号 |
25113-57-9 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
2,3-dihydro-1H-imidazo[1,2-b]isoquinolin-5-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4,7,12H,5-6H2 |
InChIキー |
IGCOPIWHEYBFST-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)

![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)


![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)



